molecular formula C21H31NO B14600331 8-(Dodecyloxy)quinoline CAS No. 59351-72-3

8-(Dodecyloxy)quinoline

Cat. No.: B14600331
CAS No.: 59351-72-3
M. Wt: 313.5 g/mol
InChI Key: UAVKWKBUNBLDLZ-UHFFFAOYSA-N
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Description

8-(Dodecyloxy)quinoline is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dodecyloxy group attached to the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dodecyloxy)quinoline typically involves the alkylation of 8-hydroxyquinoline with dodecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-(Dodecyloxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-(Dodecyloxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 8-(Dodecyloxy)quinoline involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. In medicinal applications, the compound’s interaction with molecular targets such as enzymes and receptors is studied to understand its therapeutic potential.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

    8-Aminoquinoline: Used in the treatment of malaria due to its activity against the exo-erythrocytic stages of the parasite.

    8-Methoxyquinoline: Studied for its potential anticancer properties.

Uniqueness: 8-(Dodecyloxy)quinoline is unique due to the presence of the dodecyloxy group, which imparts distinct lipophilic properties. This modification enhances its ability to interact with lipid membranes and increases its potential for use in electronic materials and therapeutic applications.

Properties

CAS No.

59351-72-3

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

8-dodecoxyquinoline

InChI

InChI=1S/C21H31NO/c1-2-3-4-5-6-7-8-9-10-11-18-23-20-16-12-14-19-15-13-17-22-21(19)20/h12-17H,2-11,18H2,1H3

InChI Key

UAVKWKBUNBLDLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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